2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid can be achieved through several methods. One common approach involves the reduction of 3-methyl-2-nitrobenzoic acid methyl ester using hydrogenation. The reaction typically involves heating the mixture to 70°C and hydrogenating under 65 psi (450 kPa) for 8 hours . Subsequently, 5% palladium on carbon (Pd/C) is added, and the hydrogenation continues under 100 psi (690 kPa) for an additional 8.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar hydrogenation techniques with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Hydrogenation: Using hydrogen gas and a palladium catalyst.
Substitution Reactions: Utilizing electrophiles such as alkyl halides under basic conditions.
Major Products Formed
Reduction: Produces 2-amino-3-methyl-3-(2-aminophenyl)butanoic acid.
Substitution: Yields various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and other interactions. The specific pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylbutanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-methyl-2-nitrobenzoic acid: Contains a carboxylic acid group instead of the butanoic acid structure, leading to different reactivity and applications.
Uniqueness
2-amino-3-methyl-3-(2-nitrophenyl)butanoic acid is unique due to the presence of both an amino group and a nitro group on the same molecule, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
2228119-49-9 |
---|---|
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
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